Sodium 6-cyanopyridine-3-sulfinate
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Overview
Description
Sodium 6-cyanopyridine-3-sulfinate is a chemical compound with the molecular formula C₆H₃N₂NaO₂S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-cyanopyridine-3-sulfinate typically involves the reaction of 6-cyanopyridine with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 6-cyanopyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into sulfinate salts.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfinate salts.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 6-cyanopyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium 6-cyanopyridine-3-sulfinate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
- Sodium pyridine-3-sulfinate
- Sodium 4-cyanopyridine-3-sulfinate
- Sodium 2-cyanopyridine-3-sulfinate
Comparison: Sodium 6-cyanopyridine-3-sulfinate is unique due to the position of the cyano group on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Biological Activity
Sodium 6-cyanopyridine-3-sulfinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a derivative of cyanopyridines, which are known for their diverse biological activities. The sulfinic acid group in this compound enhances its reactivity and potential interactions with biological targets. Research indicates that cyanopyridine derivatives exhibit various pharmacological effects, including anticancer, antibacterial, and antiviral activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound and related compounds. A notable study synthesized a series of cyanopyridines and evaluated their anticancer activities against human tumor cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and A375 (melanoma) .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to inhibit the phosphorylation of STAT3, a transcription factor that plays a critical role in cancer cell proliferation and survival. The inhibition occurs in a dose-dependent manner, leading to reduced cell migration and colony formation in vitro .
Comparative Biological Activities
To better understand the biological activity of this compound, it is essential to compare it with other related compounds. The following table summarizes the biological activities of various cyanopyridine derivatives:
Compound Name | Anticancer Activity | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Moderate | TBD | Inhibition of STAT3 |
2-Amino-3-Cyanopyridine | High | ~5 | Inhibition of STAT3 |
3-Cyanopyridine | Low | >20 | Unknown |
Case Studies
- Study on Anticancer Effects : A study focused on the synthesis and evaluation of various cyanopyridines found that this compound exhibited moderate anticancer activity against colorectal cancer cells. The compound's ability to inhibit STAT3 phosphorylation was identified as a critical factor in its efficacy .
- Electrochemical Properties : Another investigation explored the electrochemical behavior of cyanopyridines, including this compound. The study indicated that modifications to the molecular structure could enhance its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C6H3N2NaO2S |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
sodium;6-cyanopyridine-3-sulfinate |
InChI |
InChI=1S/C6H4N2O2S.Na/c7-3-5-1-2-6(4-8-5)11(9)10;/h1-2,4H,(H,9,10);/q;+1/p-1 |
InChI Key |
MAENXPODNDEGNG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1S(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
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